Ir[dF(F)ppy]2(dtbbpy)PF6
Description
Significance of Iridium(III) Complexes in Contemporary Chemical Research
Iridium(III) complexes have become a cornerstone of modern chemical research due to their unique and versatile properties. rsc.orgwikipedia.org As organometallic compounds, they possess a rich chemistry, with the iridium center typically adopting a stable d6 octahedral geometry. wikipedia.orgnih.gov This configuration allows for the formation of robust complexes with a variety of ligands, leading to highly tunable photophysical and electrochemical characteristics. nih.govmdpi.com
The significance of these complexes spans multiple disciplines. In materials science, iridium(III) compounds are renowned for their use as phosphorescent emitters in organic light-emitting diodes (OLEDs). wikipedia.org Their high quantum yields and ability to emit light across the visible spectrum are critical for developing energy-efficient displays and lighting. nih.gov In the realm of organic synthesis, iridium complexes are powerful photoredox catalysts, capable of facilitating a wide range of chemical transformations under mild, visible-light-mediated conditions. wikipedia.orgnih.govrsc.org Furthermore, researchers are actively exploring the potential of iridium(III) complexes in medicine as anticancer therapeutics and for bioimaging applications, owing to their intense luminescence and cytotoxic activities. rsc.orgnih.gov Their ability to promote challenging chemical reactions, such as C-H bond activation, further cements their importance in academic and industrial research. wikipedia.org
Overview of [Ir(C^N)2(N^N)]+ Coordination Compounds as Photoredox Catalysts and Luminescent Materials
A prominent class of iridium(III) complexes is the cationic [Ir(C^N)2(N^N)]+ family. These compounds feature an iridium center coordinated by two cyclometalating (C^N) ligands and one ancillary diimine (N^N) ligand. mdpi.comnih.gov The C^N ligands, such as 2-phenylpyridine (B120327) (ppy), form a strong covalent bond between the iridium and a phenyl carbon, which is crucial for the complex's stability and photophysical properties. nih.govnih.gov The N^N ligand is typically a bipyridine or phenanthroline derivative.
The electronic properties of these complexes, including their absorption and emission characteristics, are largely determined by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is generally located on the iridium center and the phenyl rings of the C^N ligands, while the LUMO is centered on the N^N ancillary ligand. rsc.org This separation facilitates a highly efficient metal-to-ligand charge-transfer (MLCT) transition upon photoexcitation.
The tunability of these complexes is their most significant asset. By introducing different substituents onto the C^N and N^N ligands, researchers can precisely modify the HOMO and LUMO energy levels. nih.govrsc.org Fluorination of the cyclometalating ligands is a particularly effective strategy. The strong electron-withdrawing nature of fluorine atoms stabilizes the HOMO level, leading to a larger HOMO-LUMO gap. This results in blue-shifted (higher energy) emission and increases the complex's excited-state reduction potential, making it a more powerful photo-oxidant. nih.govnih.gov These tailored properties are essential for their application as both luminescent materials and highly efficient photoredox catalysts in organic synthesis. nih.govnih.gov
Specific Academic and Research Focus on Ir[dF(F)ppy]2(dtbbpy)PF6 and Closely Related Fluorinated Analogs
This compound , with the systematic name [4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate (B91526), is a prime example of a highly specialized, fluorinated iridium photoredox catalyst. chemscene.com Its structure features two tris-fluorinated cyclometalating ligands, dF(F)ppy , and the ancillary ligand dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine).
The extensive fluorination on the cyclometalating ligands significantly enhances the complex's oxidative power in its excited state, a desirable trait for many photoredox-catalyzed reactions. The tert-butyl groups on the bipyridine ligand improve the complex's solubility in organic solvents and can also influence its photophysical properties. Research has shown that fluorinated iridium complexes exhibit longer excited-state lifetimes, which increases their efficiency in light-harvesting applications.
This specific complex and its close analogs, such as [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 , are recognized as powerful photoredox catalysts for a variety of challenging organic transformations, including cross-coupling reactions. orgsyn.org Their enhanced electrochemical properties allow them to mediate reactions that are inaccessible with less potent catalysts. For instance, the related complex [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 has a high excited-state reduction potential, making it capable of oxidizing substrates that are difficult to activate. acs.orgresearchgate.net The combination of high thermal stability and robust catalytic activity makes this compound a subject of significant academic and industrial interest for developing novel synthetic methodologies.
Research Findings on Fluorinated Iridium(III) Complexes
The following tables summarize key photophysical and electrochemical data for this compound and a closely related, well-documented analog, highlighting the impact of fluorination on their properties.
Table 1: General Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C40H34F12IrN4P | |
| Molecular Weight | 1021.89 g/mol | |
| Appearance | Yellow Solid | orgsyn.org |
| Emission Maximum (λem) | 500 nm (Green Emission) |
| Thermal Stability | Stable up to 360°C | |
Table 2: Photophysical and Electrochemical Data of a Closely Related Analog: [Ir{dF(CF3)ppy}2(dtbbpy)]PF6
| Property | Value | Reference |
|---|---|---|
| Triplet Energy (ET) | 61.8 kcal/mol | acs.org |
| Excited-State Potential (E1/2 PC/PC-)* | +1.21 V vs SCE | acs.org |
| Excited-State Potential (E1/2 PC+/PC)* | -0.89 V vs SCE | acs.org |
| Excited-State Lifetime (τ) | 1.2 µs | researchgate.net |
Note: Data for the closely related analog [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 is provided for comparative purposes, as it is extensively characterized in the literature and shares key structural features with the title compound.
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | [4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate |
| [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 | [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate |
| ppy | 2-phenylpyridine |
| dF(F)ppy | 3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl |
| dF(CF3)ppy | 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl |
| dtbbpy | 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) |
| Ir(ppy)2(dtbbpy)PF6 | [4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[2-(2-pyridinyl)phenyl-C,N]iridium(III) hexafluorophosphate |
| Iridium(III) chloride hydrate (B1144303) | Iridium(III) chloride hydrate |
| 2-(2,4-difluorophenyl)pyridine | 2-(2,4-difluorophenyl)pyridine |
Structure
2D Structure
Properties
Molecular Formula |
C40H34F12IrN4P |
|---|---|
Molecular Weight |
1021.9 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C11H5F3N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-2,4-6H;;/q;3*-1;+3 |
InChI Key |
DTEVMWIAJZOMHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Synthetic Methodologies for Ir Df F Ppy 2 Dtbbpy Pf6 and Analogous Complexes
Precursor Ligand Synthesis
The foundation of the final iridium complex lies in the precise construction of its organic ligands. The properties of the resulting complex are directly influenced by the electronic and steric characteristics of the cyclometalating phenylpyridine ligands and the ancillary dipyridyl ligand.
Synthesis of Fluorinated Cyclometalating Ligands (e.g., dF(F)ppy, dF(CF3)ppy)
Fluorination of the cyclometalating ligand is a common strategy to blue-shift the emission wavelength and improve the stability and volatility of iridium complexes. The synthesis of these ligands, such as 2-(2,4-difluorophenyl)pyridine (dF(F)ppy), is most commonly achieved through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a widely employed method for this purpose. claremont.edunih.govresearchgate.net This reaction creates a carbon-carbon bond between a pyridine (B92270) electrophile and an organoboron reagent. For the synthesis of dF(F)ppy, a typical approach involves the coupling of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with 2,4-difluorophenylboronic acid in the presence of a palladium catalyst and a base.
A representative reaction is detailed below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|
| 2-Bromopyridine | 2,4-Difluorophenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 75-90% |
The synthesis of analogous ligands with trifluoromethyl (CF3) groups, such as 2-(2,4-bis(trifluoromethyl)phenyl)pyridine (dF(CF3)ppy), also relies on similar cross-coupling strategies. However, the synthesis of the requisite (trifluoromethyl)phenyl boronic acids can be more complex. Alternative methods for synthesizing trifluoromethylated pyridines include the cyclization of ketoxime acetates or direct fluorination/chlorination of picoline derivatives at high temperatures. orgsyn.orgnih.gov
Synthesis of Ancillary Dipyridyl Ligands (e.g., dtbbpy)
The ancillary ligand, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy), is crucial for stabilizing the complex and modulating its electronic properties. The bulky tert-butyl groups enhance solubility and can influence the packing of molecules in the solid state.
A common and efficient method for synthesizing dtbbpy is the nickel-catalyzed reductive homocoupling of a substituted chloropyridine. wisc.edunih.govnih.gov This procedure typically starts from 4-tert-butylpyridine, which is first oxidized to its N-oxide. Subsequent treatment with phosphoryl chloride (POCl3) yields 4-tert-butyl-2-chloropyridine. The key step is the dimerization of this chlorinated intermediate using a nickel(II) catalyst and a stoichiometric reductant, such as manganese powder, in an anhydrous solvent like DMF. wisc.edunih.gov
The reaction pathway is summarized in the table below:
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 4-tert-Butylpyridine | Peracetic Acid | 4-tert-Butylpyridine-N-oxide |
| 2 | 4-tert-Butylpyridine-N-oxide | POCl3 | 4-tert-Butyl-2-chloropyridine |
Iridium Complexation Strategies
The assembly of the final iridium complex is typically a two-step process. First, a chloro-bridged iridium dimer is formed, which then serves as a versatile precursor for the introduction of the ancillary ligand.
Formation of Dimeric Iridium Precursors
The standard method for creating the cyclometalated iridium dimer involves the reaction of iridium(III) chloride hydrate (B1144303) (IrCl3·nH2O) with an excess of the cyclometalating ligand (dF(F)ppy). nih.gov The reaction is carried out at elevated temperatures in a solvent mixture, commonly 2-ethoxyethanol (B86334) and water. researchgate.net During this process, C-H bond activation occurs, leading to the formation of a stable five-membered iridacycle. Two of these cyclometalated units then bridge together via chloride ligands to form the dinuclear complex, [Ir(dF(F)ppy)2(μ-Cl)]2. This dimer is often poorly soluble and can be isolated as a precipitate by cooling the reaction mixture.
| Iridium Source | Ligand | Solvent | Temperature | Product |
| IrCl3·nH2O | 2-(2,4-difluorophenyl)pyridine | 2-Ethoxyethanol/Water (3:1) | 110-120 °C | [Ir(dF(F)ppy)2Cl]2 |
Monomeric Cationic Complex Formation via Ligand Substitution
With the chloro-bridged dimer in hand, the final complex is formed by reacting it with the ancillary dtbbpy ligand. nih.gov The dimer is suspended or dissolved in a suitable solvent, such as a mixture of dichloromethane and methanol (B129727). The addition of dtbbpy leads to the cleavage of the chloride bridges. Each iridium center is then coordinated by one dtbbpy ligand, resulting in the formation of the cationic complex, [Ir(dF(F)ppy)2(dtbbpy)]+. The chloride anion from the dimer acts as the initial counterion.
This ligand substitution reaction is typically performed under an inert atmosphere and may be heated to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
Counterion Exchange Procedures (e.g., Hexafluorophosphate (B91526) Isolation)
The final step in the synthesis is to isolate the complex with a non-coordinating, charge-diffuse counterion like hexafluorophosphate (PF6-). This is important because the nature of the counterion can affect the complex's solubility, stability, and performance in electronic devices.
The counterion exchange is achieved through a precipitation reaction. nih.gov A solution of a hexafluorophosphate salt, most commonly ammonium (B1175870) hexafluorophosphate (NH4PF6) or potassium hexafluorophosphate (KPF6), dissolved in a suitable solvent (often water or methanol), is added to the reaction mixture containing the [Ir(dF(F)ppy)2(dtbbpy)]+Cl- complex. The target product, Ir[dF(F)ppy]2(dtbbpy)PF6, is significantly less soluble than the chloride salt and precipitates out of the solution. The resulting solid can then be collected by filtration, washed with solvents like water and diethyl ether to remove byproducts and unreacted starting materials, and dried under vacuum.
| Precursor Complex | Metathesis Reagent | Solvent | Result |
| [Ir(dF(F)ppy)2(dtbbpy)]+Cl- | NH4PF6 | Dichloromethane/Methanol | Precipitation of this compound |
This straightforward anion metathesis step yields the final, purified product ready for characterization and application.
Table of Compounds
| Abbreviation / Name | Full Chemical Name |
| This compound | Bis2-(2,4-difluorophenyl)pyridinato-C2,Niridium(III) hexafluorophosphate |
| dF(F)ppy | 2-(2,4-difluorophenyl)pyridine |
| dF(CF3)ppy | 2-(2,4-bis(trifluoromethyl)phenyl)pyridine |
| dtbbpy | 4,4'-di-tert-butyl-2,2'-bipyridine |
| [Ir(dF(F)ppy)2Cl]2 | Di-μ-chloro-bis[bis(2-(2,4-difluorophenyl)pyridinato-C2,N)iridium(III)] |
| IrCl3·nH2O | Iridium(III) chloride hydrate |
| Pd(PPh3)4 | Tetrakis(triphenylphosphine)palladium(0) |
| Pd(dppf)Cl2 | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| NH4PF6 | Ammonium hexafluorophosphate |
| KPF6 | Potassium hexafluorophosphate |
Optimization and Scalability of Synthetic Protocols
The practical application of iridium-based photoredox catalysts in industrial and large-scale academic settings necessitates the development of synthetic routes that are not only high-yielding but also amenable to scale-up. Optimization of reaction conditions and the exploration of enabling technologies like microwave synthesis have been key in achieving these goals.
While milligram-scale syntheses are suitable for initial research, the broader utility of photoredox catalysts hinges on the ability to produce them in gram quantities. A practical and scalable synthesis has been developed for analogues such as [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, which provides a reliable blueprint for the production of this compound. orgsyn.orgorgsyn.org This multi-step process has been optimized to produce the final product in significant quantities with high purity.
The synthesis commences with a Suzuki-Miyaura cross-coupling reaction to create the cyclometalating ligand. This is followed by the formation of a chloro-bridged iridium dimer, which then reacts with the ancillary ligand (dtbbpy) to yield the final complex after anion exchange. The procedures have been successfully scaled to produce 9-20 grams of the initial ligand and subsequently gram quantities of the final iridium complex. orgsyn.orgorgsyn.org
Key to the scalability of this process is the robustness of each step, including the purification procedures. For instance, the chloro-bridged iridium dimer intermediate is a stable solid that can be easily handled and purified, facilitating the subsequent reaction. orgsyn.org The final product is also an air and moisture stable solid, which simplifies its isolation and storage. orgsyn.orgorgsyn.org
| Step | Reactants | Key Conditions | Scale | Yield | Reference |
|---|---|---|---|---|---|
| 1. Ligand Synthesis (Suzuki-Miyaura Coupling) | 2-chloro-5-(trifluoromethyl)pyridine (B1661970), (2,4-difluorophenyl)boronic acid | Palladium catalyst | 9-20 grams | 95-99% | orgsyn.org |
| 2. Dimer Formation | dF(CF3)ppy ligand, IrCl3·H2O | - | - | 38% | orgsyn.org |
| 3. Final Complex Formation | [(dF(CF3)ppy)2Ir(μ-Cl)]2, dtbbpy | Ethylene (B1197577) glycol, 150 °C | Gram-scale | 73% | orgsyn.org |
Conventional heating methods for the synthesis of iridium(III) complexes often require long reaction times, sometimes exceeding 24 hours. dtic.mildigitellinc.com Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce these reaction times and often improve yields. dtic.mildigitellinc.comnih.govacs.orgresearchgate.net This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to significant acceleration of the reaction rates.
The significant reduction in reaction time is a major advantage of this methodology. For example, the synthesis of the iridium dimer, which can take over 24 hours with conventional heating, can be completed in as little as 90 minutes in a microwave reactor. dtic.mil Similarly, the final complex formation can be achieved in 30 minutes, compared to 12 hours under reflux conditions. dtic.mil
| Synthetic Step | Conventional Heating Time | Microwave-Assisted Time | Reference |
|---|---|---|---|
| Iridium Dimer Formation | > 24 hours | 90 minutes | dtic.mil |
| Final Complex Formation | ~12 hours | 30 minutes | dtic.mil |
| One-Pot Synthesis of [Ir(ppy)2(dtbbpy)]PF6 | - | < 5 hours | nih.govacs.org |
The adoption of these optimized and accelerated synthetic methodologies is pivotal for the widespread use of this compound and its analogues in various photochemical applications.
Electronic Structure and Photophysical Properties of Ir Df F Ppy 2 Dtbbpy Pf6
Absorption Characteristics and Electronic Transitions
The absorption spectrum of Ir[dF(F)ppy]2(dtbbpy)PF6 is characterized by a series of distinct bands corresponding to various electronic transitions. These transitions are fundamental to the complex's ability to absorb light and initiate photochemical processes.
Nature of High-Energy Ligand-Centered (LC) Transitions (π→π*)
Spin-Forbidden Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) Absorption
The visible region of the absorption spectrum is characterized by moderately intense bands that are crucial for the complex's activity under visible light irradiation. These bands are assigned to spin-forbidden metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions.
The MLCT transitions involve the transfer of an electron from the d-orbitals of the central iridium atom to the π* orbitals of the dtbbpy ligand. The fluorination on the phenylpyridine ligands lowers the energy of the highest occupied molecular orbital (HOMO), which is a mixture of iridium d-orbitals and phenylpyridine π-orbitals. upsi.edu.my This can influence the energy and intensity of the MLCT bands.
In addition to MLCT transitions, ligand-to-ligand charge transfer (LLCT) transitions, specifically from the electron-rich dF(F)ppy ligands to the electron-accepting dtbbpy ligand, also contribute to the absorption in the visible region. The non-fluorinated analogue, [Ir(ppy)2(dtbbpy)]PF6, exhibits its principal absorption maximum at approximately 417 nm, with a secondary feature around 466-470 nm. smolecule.com For a closely related fluorinated complex, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, a transient absorption maximum is observed in the 480-500 nm range, which can provide insights into the excited state absorption. researchgate.net
| Transition Type | Approximate Wavelength (nm) | General Characteristics |
| Ligand-Centered (LC) π→π* | < 350 | High intensity |
| Metal-to-Ligand Charge Transfer (MLCT) | 400 - 500 | Moderate intensity, crucial for visible light absorption |
| Ligand-to-Ligand Charge Transfer (LLCT) | 400 - 500 | Moderate intensity, contributes to visible light absorption |
Excited State Generation and Relaxation Dynamics
Upon absorption of a photon, the this compound molecule is promoted to an electronically excited state. The subsequent relaxation of this excited state through various photophysical pathways is central to its function as a photocatalyst.
Intersystem Crossing (ISC) Processes
Following initial excitation to a singlet excited state (¹MLCT or ¹LC), iridium(III) complexes undergo rapid and highly efficient intersystem crossing (ISC) to the corresponding triplet excited state (³MLCT or ³LC). rsc.org This process is facilitated by the strong spin-orbit coupling introduced by the heavy iridium atom. The high efficiency of ISC is a key feature of these complexes, leading to the population of long-lived triplet states that are responsible for their phosphorescence and photocatalytic activity. For similar iridium complexes, ISC is an ultrafast process, occurring on the femtosecond to picosecond timescale. nih.gov
Vibrational Relaxation and Non-Radiative Decay Pathways
Once in the triplet excited state, the complex undergoes vibrational relaxation, where excess vibrational energy is dissipated to the surrounding solvent molecules, leading to the population of the lowest vibrational level of the triplet state. From this state, the complex can return to the ground state via two primary pathways: radiative decay (phosphorescence) or non-radiative decay.
Non-radiative decay pathways, such as internal conversion and intersystem crossing to the ground state, compete with phosphorescence. The rates of these non-radiative processes are influenced by factors such as the rigidity of the complex and the energy gap between the excited triplet state and the ground state. Fluorination of the ligands can impact these non-radiative rates. acs.orgnih.gov
Interligand Charge Transfer (ILCT) and Its Time Constants
In heteroleptic complexes like this compound, another important excited-state process is interligand charge transfer (ILCT). This involves the transfer of an electron between the different ligands within the excited complex. Specifically, after initial excitation, an electron may be transferred from the HOMO, which has significant character from the dF(F)ppy ligands, to the LUMO, which is primarily localized on the dtbbpy ligand.
Femtosecond transient absorption spectroscopy on similar iridium complexes has revealed that inter-ligand energy transfer processes can occur on the picosecond timescale. researchgate.net The exact time constants for ILCT in this compound are not definitively reported, but studies on analogous systems provide valuable insights into the dynamics of these charge transfer processes.
| Process | Typical Timescale | Description |
| Intersystem Crossing (ISC) | Femtoseconds to Picoseconds | Efficient transition from singlet to triplet excited state. |
| Vibrational Relaxation | Picoseconds | Dissipation of excess vibrational energy in the excited state. |
| Phosphorescence | Microseconds | Radiative decay from the triplet excited state to the ground state. |
| Non-Radiative Decay | Varies | Deactivation of the excited state without light emission. |
| Interligand Charge Transfer (ILCT) | Picoseconds | Electron transfer between ligands in the excited state. |
Characterization of Emissive Triplet States (e.g., ³MLCT, ³LLCT, ³LC)
Upon photoexcitation, this compound transitions to a luminescent triplet excited state, denoted as ³Ir(III)*. The nature of this emissive state in heteroleptic iridium complexes is complex and typically involves a mixture of several electronic transition characters: metal-to-ligand charge transfer (³MLCT), ligand-to-ligand charge transfer (³LLCT), and ligand-centered (³LC) transitions. mdpi.com
Theoretical calculations and spectroscopic studies on analogous fluorinated iridium(III) complexes suggest that the emissive state of this compound is not of a single, pure character. Instead, it is best described as a hybrid state with contributions from multiple transitions. For instance, studies on similar complexes with fluorinated phenylpyridine ligands and bipyridine-based ancillary ligands reveal that the emitting triplet state often has a mixed ³MLCT/³LLCT character. mdpi.comnih.gov In some cases, particularly with extensive fluorination on the cyclometalating ligand, the emission can take on a more pronounced ligand-centered (³LC) nature. nih.gov This is because the fluorination tends to lower the energy of the orbitals on the dF(F)ppy ligand.
The broad and unstructured nature of the emission spectrum for many of these complexes, including the strong green emission of this compound at approximately 500 nm, is characteristic of emissive states with significant charge-transfer (CT) character. nih.gov This mixing of states is crucial as it dictates the energy, lifetime, and reactivity of the excited state.
Excited-State Lifetime Analysis and Contributing Factors
A key feature of iridium(III) complexes, including this compound, is their relatively long-lived excited states, which are essential for their function in photocatalysis. The lifetime of these triplet states is on the order of microseconds, a direct consequence of the formally spin-forbidden nature of the phosphorescent decay to the singlet ground state.
Spin-Orbit Coupling: The heavy iridium atom plays a critical role in enabling this phosphorescence. It introduces significant spin-orbit coupling (SOC), a relativistic effect that facilitates mixing between singlet and triplet states. nih.gov This mixing partially allows the formally forbidden triplet-to-singlet transition, leading to observable phosphorescence and extending the excited-state lifetime into the microsecond regime. rsc.org
Excited-State Lifetime: Fluorinated iridium complexes are known to exhibit longer excited-state lifetimes compared to their non-fluorinated counterparts, typically in the range of 1 to 3 microseconds. For the closely related complex, [Ir(dFCF3ppy)2(dtbbpy)]+, a lifetime of 2.3 µs has been measured, which corresponds to the decay of the ³Ir(III)* state. nih.gov This long lifetime is advantageous for photocatalysis as it provides a larger window for the excited complex to engage in electron or energy transfer reactions with a substrate.
Solvent Polarity: The polarity of the solvent can influence the excited-state lifetime. For the non-fluorinated analogue, [Ir(ppy)2(dtbbpy)]PF6, time-resolved emission measurements show that the lifetime varies with solvent polarity. smolecule.com This is because polar solvents can stabilize the charge-transfer character of the excited state, which can alter the rates of both radiative and non-radiative decay pathways. While specific data for this compound is not widely available, it is expected to exhibit similar sensitivity due to the charge-transfer nature of its excited states.
Modulating Photophysical Behavior through Ligand Design
The photophysical properties of heteroleptic iridium complexes can be systematically tuned by modifying both the cyclometalating (C^N) and ancillary (N^N) ligands.
Impact of Fluorination on Electronic Properties and Excited State Energy
The introduction of fluorine atoms onto the phenylpyridine ligands has a profound effect on the complex's electronic structure and energy levels. Fluorine is a highly electronegative atom, and its electron-withdrawing nature stabilizes the orbitals of the dF(F)ppy ligand.
This stabilization has two major consequences:
Increased Excited-State Energy: Fluorination leads to a larger HOMO-LUMO gap. mdpi.com This results in a "blue shift" of the emission to shorter wavelengths (higher energy). For example, fluorinated complexes like this compound emit in the green region (~500-530 nm), whereas their non-fluorinated counterparts often emit at longer wavelengths in the orange or red region. mdpi.com
Enhanced Oxidizing Power: The stabilization of the iridium d-orbitals by the electron-withdrawing fluorinated ligands makes the complex more difficult to oxidize. Consequently, upon excitation, the resulting excited state is a much stronger oxidizing agent. This is reflected in the excited-state redox potentials. For instance, the excited-state oxidation potential for the highly fluorinated Ir(dF(CF3)ppy)2(dtbbpy) is +1.21 V (vs. SCE), making it a potent photo-oxidant, significantly stronger than its non-fluorinated analog Ir(ppy)2(dtbbpy) at +0.66 V. nih.gov
| Complex | E* (ox) vs SCE |
| Ir(dF(CF3)ppy)2(dtbbpy) | +1.21 V nih.gov |
| Ir(ppy)2(dtbbpy) | +0.66 V nih.gov |
| This table presents data for a closely related fluorinated complex to illustrate the impact of fluorination. |
Role of Ancillary Ligand Modifications on Photophysical Parameters
The tert-butyl groups on the dtbbpy ligand are electron-donating. This generally raises the energy of the π* orbitals of the bipyridine system. In heteroleptic complexes, the HOMO is typically located on the iridium center and the cyclometalating phenylpyridine ligand, while the LUMO is often centered on the ancillary diimine ligand. osti.gov By modifying the ancillary ligand, one can tune the LUMO energy without significantly altering the HOMO energy, thus providing a strategy for fine-tuning the emission energy and redox potentials.
Replacing a simple bipyridine (bpy) with dtbbpy can lead to subtle shifts in emission and redox properties. Furthermore, the choice of ancillary ligand can affect the balance between the different excited states (³MLCT, ³LLCT, ³LC). For example, replacing a π-accepting bipyridine ligand with a purely σ-donating diamine ligand can lead to a significant increase in the LUMO energy and a corresponding blue shift in emission. chemrxiv.org The bulky tert-butyl groups on dtbbpy also provide steric hindrance, which can improve the complex's stability and solubility.
Influence of Counterion Identity on Excited-State Charge Distribution and Dynamics
While ligand design is a primary tool for tuning properties, the counterion in ionic complexes like this compound is not merely a spectator. Recent studies have shown that the counterion can significantly influence the excited-state dynamics, particularly in low-polarity solvents.
Investigation of Ion-Pair Reorganization
For the closely related photocatalyst [Ir[dF(CF3)ppy]2(dtbpy)]X, time-resolved dielectric-loss experiments have provided direct evidence of dynamic ion-pair reorganization. researchgate.netosti.govnih.gov The study revealed that the nature of the anion, X, dictates the structure of the ion pair in solution.
Contact Ion-Pair: A small, associating anion like hexafluorophosphate (B91526) (PF6⁻) forms a "contact ion-pair," where the anion remains in close proximity to the cationic iridium complex. researchgate.netnih.gov
Solvent-Separated Ion-Pair: A large, bulky, and non-coordinating anion like BArF4⁻ tends to form a "solvent-separated ion-pair," where solvent molecules insulate the anion from the cation. researchgate.netnih.gov
Upon photoexcitation, the electronic distribution of the iridium complex changes, creating a new intramolecular dipole moment. In the case of the PF6⁻ complex, the counterion physically reorganizes on a sub-nanosecond timescale to accommodate this new charge distribution. researchgate.net This movement of the anion creates an opposing intermolecular dipole that partially cancels the newly formed intramolecular dipole of the excited state. researchgate.net
This dynamic ion-pair reorganization has significant consequences for the reactivity of the photocatalyst. It can modify the thermodynamic driving force for electron transfer and kinetically hinder reactions by sterically blocking the site of electron transfer. researchgate.net This phenomenon demonstrates that the counterion is an integral part of the photocatalytic system and its identity can be used as a subtle yet powerful tool to modulate the reactivity of ionic photocatalysts.
Effects on Excited-State Dipole Moment and Electron Transfer Rates
The photophysical behavior of Ir[dF(F)ppy]₂(dtbbpy)PF₆ is intrinsically linked to the nature of its electronically excited states. The distribution of electron density in the excited state, quantified by the excited-state dipole moment, and the efficiency of moving an electron to or from a substrate, defined by the electron transfer rate, are paramount to its catalytic activity.
Excited-State Dipole Moment
The change in dipole moment upon photoexcitation (from the ground state, μg, to the excited state, μe) is a key indicator of the charge-transfer (CT) character of the excited state. A significant increase in dipole moment (μe > μg) typically leads to a phenomenon known as positive solvatochromism, where the emission wavelength of the complex red-shifts (moves to lower energy) in more polar solvents. This is due to the stronger stabilization of the more polar excited state by the polar solvent molecules.
For iridium complexes, the nature of the lowest-energy excited state—whether it is metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or ligand-centered (LC)—dictates the magnitude of this change in dipole moment. While specific experimental values for the excited-state dipole moment of Ir[dF(F)ppy]₂(dtbbpy)PF₆ are not extensively documented, its behavior can be inferred from related compounds. The non-fluorinated analog, [Ir(ppy)₂(dtbbpy)]PF₆, exhibits only a modest red-shift in its emission with increasing solvent polarity, which suggests that its emissive excited state possesses a relatively small permanent dipole moment. nih.gov
Conversely, the introduction of electron-withdrawing fluorine atoms on the cyclometalating 'ppy' ligands, as in Ir[dF(F)ppy]₂(dtbbpy)PF₆, significantly alters the electronic properties. These substitutions can enhance the charge-transfer character of the excited state. However, studies on the closely related complex, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, indicate that its emission is relatively insensitive to solvent polarity, a characteristic of a more ligand-centered (³LC) excited state. nih.gov This suggests that while the fluorine atoms in Ir[dF(F)ppy]₂(dtbbpy)PF₆ increase its oxidative power, the excited state may have significant LC character, leading to a smaller change in dipole moment upon excitation compared to complexes with pure MLCT or LLCT states. This nuanced electronic structure is a key aspect of its photocatalytic function, balancing high redox potential with specific excited-state reactivity.
Table 1: Solvatochromic Behavior of Related Iridium Complexes
| Compound | Emission Shift with Increasing Solvent Polarity | Implied Excited-State Character |
|---|---|---|
| [Ir(ppy)₂(dtbbpy)]PF₆ | Modest Red-Shift | Mixed ³MLCT/³LLCT with a small dipole moment nih.gov |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Largely Insensitive | Primarily Ligand-Centered (³LC) nih.gov |
| Ru(bpy)₃₂ | Significant Red-Shift | Strong Metal-to-Ligand Charge-Transfer (³MLCT) nih.gov |
Electron Transfer Rates
The efficiency of a photocatalyst is heavily dependent on the rates of electron transfer between its excited state and a substrate. These rates are governed by the thermodynamic driving force of the reaction and the reorganization energy, as described by Marcus theory. The driving force is determined by the excited-state redox potentials of the photocatalyst and the ground-state redox potentials of the substrate.
Upon photoexcitation, Ir[dF(F)ppy]₂(dtbbpy)PF₆ is promoted to a long-lived triplet excited state (³Irᴵᴵᴵ). This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to participate in single-electron transfer (SET) with a wide range of substrates.
The introduction of fluorine atoms makes the iridium center more electron-deficient, significantly increasing its ground-state reduction potential. This enhanced oxidative power is a defining feature of this catalyst. The ground state reduction potential (E₀(Ir³⁺/Ir²⁺)) for Ir[dF(F)ppy]₂(dtbbpy)PF₆ is +1.21 V versus the standard calomel (B162337) electrode (SCE), a substantial increase compared to the +0.66 V of its non-fluorinated counterpart, Ir(ppy)₂(dtbbpy)PF₆.
This high potential makes the excited state an exceptionally strong oxidizing agent, capable of efficiently oxidizing substrates that are difficult to activate with other photocatalysts. The rate of oxidative quenching, where the excited catalyst accepts an electron, is directly related to this potential. For instance, the superior performance of fluorinated iridium catalysts in dehalogenation reactions is correlated with their higher oxidation potentials, which enable the efficient oxidation of reaction components like triethylamine (B128534).
While specific bimolecular electron transfer rate constants (k_et) are highly dependent on the reaction partner and solvent, the excited-state redox potentials provide a clear indication of the thermodynamic feasibility. For the closely related complex, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, the excited-state oxidation potential (E(M/M⁻)) is +1.21 V, and the excited-state reduction potential (E(M⁺/M)) is -0.89 V vs SCE. tcichemicals.comprinceton.edu These values underscore the dual capacity of the excited state to either accept or donate an electron, driving a broad range of chemical transformations. The long excited-state lifetime of Ir[dF(F)ppy]₂(dtbbpy)PF₆, reported to be in the range of 1-3 microseconds, provides a sufficiently large window for these electron transfer events to occur before the catalyst deactivates back to its ground state.
Table 2: Key Photophysical and Redox Properties Influencing Electron Transfer
| Property | Value | Significance |
|---|---|---|
| Ground-State Reduction Potential (E₀(Ir³⁺/Ir²⁺)) | +1.21 V vs SCE | High oxidative power in the ground state recovery step. |
| **Excited-State Oxidation Potential (E(M*/M⁻)) of analog*** | +1.21 V vs SCE tcichemicals.comprinceton.edu | Strong oxidizing power of the excited state. |
| **Excited-State Reduction Potential (E(M⁺/M*)) of analog*** | -0.89 V vs SCE tcichemicals.comprinceton.edu | Strong reducing power of the excited state. |
| Excited-State Lifetime (τ) | ~1–3 µs | Sufficiently long for bimolecular electron transfer to occur. |
| Emission Maximum (λₑₘ) | ~500 nm | Provides energy of the excited state for thermodynamic calculations. |
*Data for the closely related analog [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆.
Compound Names
| Abbreviation/Name | Full Chemical Name |
| Ir[dF(F)ppy]₂(dtbbpy)PF₆ | [4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate |
| [Ir(ppy)₂(dtbbpy)]PF₆ | Bis(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Bis2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridineiridium(III) hexafluorophosphate |
| Ru(bpy)₃₂ | Tris(2,2'-bipyridine)ruthenium(II) hexafluorophosphate |
| Triethylamine | N,N-Diethylethanamine |
Electrochemical Behavior and Redox Potentials of Ir Df F Ppy 2 Dtbbpy Pf6
Ground State Redox Potentials
The ground state redox potentials define the energy required to add or remove an electron from the complex in its lowest energy state.
The ground state oxidation potential corresponding to the Ir(III)/Ir(II) couple for Ir[dF(F)ppy]₂(dtbbpy)PF₆ is a critical parameter. For the closely related complex, bis(2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate (B91526)—often abbreviated as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆—this potential has been well-documented. The oxidation potential (E₁/₂ PC*/PC⁻) is reported as +1.21 V versus a saturated calomel (B162337) electrode (SCE). acs.org Another source reports the Ir(III)/Ir(IV) oxidation potential (PC+/PC) for this analogue as +1.69 V vs. SCE. tcichemicals.com
The presence of electron-withdrawing fluorine atoms on the cyclometalating phenylpyridine ligands is a key structural feature that significantly influences this potential. These fluorine substituents increase the oxidation potential of the iridium center. For comparison, the analogous complex without fluorine substituents, Ir(ppy)₂(dtbbpy)PF₆, exhibits a much lower oxidation potential of +0.66 V. This highlights the powerful effect of fluorination in tuning the electrochemical properties of the complex, making it a stronger oxidant in its ground state.
Excited State Redox Potentials
Upon absorption of light, the iridium complex is promoted to an excited state with dramatically altered redox properties, making it a much stronger oxidant and reductant than in its ground state.
The excited-state redox potentials are calculated using the ground-state potentials and the zero-zero spectroscopic energy (E₀,₀), which is the energy difference between the lowest vibrational levels of the ground and excited states. The excited-state oxidation potential (E₁/₂ *Ir(III)/Ir(II)) is particularly significant as it quantifies the ability of the photoexcited complex to accept an electron, thereby oxidizing a substrate.
For the analogous complex Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, the excited-state reduction potential (E₁/₂ PC⁺/PC) is -0.89 V vs SCE. acs.orgprinceton.edu This highly negative potential indicates that the photoexcited complex is a very strong reducing agent. Conversely, the excited-state oxidation potential (E₁/₂ PC/PC⁻) is +1.21 V vs SCE, demonstrating its capability as a potent oxidizing agent. acs.orgprinceton.edu
The magnitude of these excited-state potentials is crucial for determining the feasibility of a given photocatalytic reaction. For a reaction to proceed via an oxidative quenching cycle, the excited-state oxidation potential of the photocatalyst must be sufficient to oxidize the substrate. The high excited-state oxidation potential of fluorinated iridium complexes like Ir[dF(F)ppy]₂(dtbbpy)PF₆ allows them to oxidize substrates that are challenging for many other common photocatalysts. rsc.org This enhanced oxidative power facilitates a wide range of chemical transformations. orgsyn.org
Correlation Between Electronic Structure and Electrochemical Activity
The electrochemical activity of Ir[dF(F)ppy]₂(dtbbpy)PF₆ is directly linked to its electronic structure. In these types of heteroleptic iridium complexes, the highest occupied molecular orbital (HOMO) is typically localized on the iridium metal center and the phenyl rings of the cyclometalating ligands. acs.org The lowest unoccupied molecular orbital (LUMO) is generally centered on the π-system of the bipyridine ligand. acs.org
The introduction of electron-withdrawing fluorine atoms to the phenylpyridine (ppy) ligands has a profound effect on the energy of the HOMO. These groups stabilize the HOMO, making it more difficult to remove an electron. This stabilization directly translates to a higher oxidation potential (Ir(III)/Ir(IV)). Consequently, the photoexcited state of the complex becomes a more powerful oxidizing agent. This strategic modification of the ligand's electronic properties is a key principle in the rational design of photoredox catalysts with tailored reactivity. acs.org
Electrochemical Data for a Closely Related Iridium Complex
The following table summarizes the reported redox potentials for the analogous photocatalyst, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ . These values provide a close approximation of the expected electrochemical behavior of Ir[dF(F)ppy]₂(dtbbpy)PF₆.
| Redox Couple | Potential (V vs. SCE) | Reference |
| E₁/₂ (PC/PC⁻) | +1.21 | acs.orgprinceton.edu |
| E₁/₂ (PC⁺/PC) | +1.69 | tcichemicals.com |
| E₁/₂ (PC/PC⁻) | -1.37 | tcichemicals.com |
| E₁/₂ (PC⁺/PC) | -0.89 | acs.orgtcichemicals.comprinceton.edu |
Theoretical and Computational Studies of Ir Df F Ppy 2 Dtbbpy Pf6
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool to probe the electronic architecture of molecules in their ground state. For Ir[dF(F)ppy]2(dtbbpy)PF6, DFT calculations provide invaluable insights into the distribution of electrons and the nature of its molecular orbitals, which are fundamental to its chemical behavior.
Elucidation of Molecular Orbital Contributions (HOMO-LUMO Character)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are at the heart of a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, dictates the energy required to excite an electron, a critical step in photocatalysis.
For this compound, DFT studies reveal a significant contribution from both the iridium metal center and the surrounding ligands to the frontier orbitals. The HOMO is typically characterized by a significant metal-to-ligand character, with substantial electron density residing on the iridium d-orbitals mixed with the π-orbitals of the cyclometalating dF(F)ppy ligands. This mixed character is a hallmark of many efficient iridium photocatalysts.
Conversely, the LUMO is predominantly localized on the ancillary dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand. This spatial separation of the HOMO and LUMO is a key feature, predisposing the molecule to undergo a metal-to-ligand charge transfer (MLCT) upon photoexcitation. The electron-withdrawing fluorine atoms on the ppy ligands are known to lower the energy of the HOMO, thereby increasing the oxidation potential of the complex.
Table 1: Frontier Molecular Orbital Characteristics of this compound (Illustrative Data)
| Orbital | Primary Contribution | Localization |
| LUMO | π* orbitals of the dtbbpy ligand | Ancillary Ligand |
| HOMO | Iridium d-orbitals and π orbitals of the dF(F)ppy ligands | Metal Center and Cyclometalating Ligands |
Note: This table is illustrative and based on general findings for similar iridium complexes. Precise percentage contributions would require specific published DFT data which is not publicly available.
Analysis of Spin Density Distribution
In the context of photocatalysis, the molecule often transitions to a triplet excited state. Understanding the distribution of the unpaired electron spins in this state is crucial for predicting its reactivity. DFT calculations can map the spin density, revealing the regions of the molecule that are most likely to engage in electron transfer processes. For the triplet excited state of this compound, the spin density is expected to be distributed between the iridium center and the dtbbpy ligand, consistent with the MLCT character of the excited state. This distribution highlights the roles of both the metal and the ligand in the subsequent photochemical steps.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the simulation of electronic transitions and the prediction of spectroscopic properties.
Simulation of Metal-to-Ligand Charge Transfer Transitions
TD-DFT calculations can simulate the absorption of light by the molecule, leading to the promotion of an electron from an occupied to an unoccupied orbital. For this compound, these simulations confirm that the lowest energy electronic transitions in the visible region are dominated by MLCT transitions. Specifically, an electron is excited from the mixed metal-dF(F)ppy HOMO to the dtbbpy-centered LUMO. These transitions are responsible for the strong absorption of visible light, which is the initial step in the photocatalytic cycle.
Prediction of Spectroscopic Signatures
A key outcome of TD-DFT calculations is the prediction of the molecule's absorption spectrum. By calculating the energies and oscillator strengths of various electronic transitions, a theoretical spectrum can be generated. For this compound, the predicted spectrum would show a strong absorption band in the blue region of the visible spectrum, corresponding to the MLCT transitions. This theoretical prediction can be compared with experimentally measured spectra to validate the computational model.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)
| Transition | Wavelength (nm) | Oscillator Strength | Character |
| S₀ → S₁ | ~450-480 | Moderate | ¹MLCT |
| S₀ → S₂ | ~420-440 | Strong | ¹MLCT / ¹ILCT |
| S₀ → S₃ | ~380-400 | Moderate | ¹MLCT / ¹LLCT |
Note: This table presents illustrative data based on typical TD-DFT results for similar iridium complexes. ILCT refers to Intra-Ligand Charge Transfer and LLCT refers to Ligand-to-Ligand Charge Transfer. Specific values are not publicly available.
Computational Insights into Photoreactivity and Mechanistic Pathways
Beyond understanding the electronic structure and spectroscopy, computational studies can provide profound insights into the reaction mechanisms that this compound facilitates. Upon photoexcitation, the complex can act as either a potent oxidant or reductant. Computational modeling can help to elucidate the feasibility of different reaction pathways, such as oxidative or reductive quenching cycles.
By calculating the energies of proposed intermediates and transition states, computational chemistry can help to map out the entire catalytic cycle. For instance, in a dual catalysis system involving nickel, DFT calculations can shed light on the intricate steps of electron transfer from the excited iridium complex to the nickel co-catalyst, a process that is central to many cross-coupling reactions. researchgate.net These computational investigations are instrumental in optimizing reaction conditions and in the design of more efficient catalytic systems.
Advanced Computational Approaches for Excited-State Dynamics
The photophysical properties of the iridium complex, bis2-(2,4-difluorophenyl)-5-fluoropyridinato-C²,Niridium(III) hexafluorophosphate (B91526), denoted as Ir[dF(F)ppy]₂(dtbbpy)PF₆, are fundamentally governed by the intricate dynamics of its electronic excited states. While time-dependent density functional theory (TD-DFT) provides crucial insights into the energies and characteristics of these states, a deeper understanding of the non-radiative processes that compete with phosphorescence, such as intersystem crossing (ISC) and internal conversion (IC), necessitates the use of more sophisticated computational methods. Advanced approaches, including non-adiabatic molecular dynamics (NAMD), are essential for simulating the time evolution of the molecule after photoexcitation and for elucidating the complex interplay between electronic and nuclear motion. univie.ac.atruhr-uni-bochum.debyu.edu
Non-adiabatic molecular dynamics simulations model the motion of atoms on potential energy surfaces that are coupled, allowing for transitions between different electronic states. ruhr-uni-bochum.denih.gov This is particularly crucial for iridium complexes where the strong spin-orbit coupling (SOC) induced by the heavy iridium atom facilitates rapid and efficient intersystem crossing from singlet to triplet states. mdpi.comnih.gov The characteristically long lifetime of the triplet metal-to-ligand charge transfer (³MLCT) state in many iridium complexes, often on the microsecond scale, is a direct consequence of these dynamics. tdl.org
Surface Hopping Dynamics:
A prominent method within the NAMD framework is trajectory surface hopping (TSH). nih.govmdpi.comrsc.orgrsc.orgbohrium.com In a TSH simulation, a swarm of classical trajectories is propagated on a single potential energy surface at a time. The probability of a "hop" to another electronic state is calculated at each time step, governed by the strength of the non-adiabatic coupling between the states. ruhr-uni-bochum.de For iridium complexes, this allows for the explicit simulation of the ultrafast ISC process, which is often complete within femtoseconds to picoseconds. rsc.org
For a complex like Ir[dF(F)ppy]₂(dtbbpy)PF₆, a TSH simulation would typically start by exciting a collection of trajectories to an initial singlet excited state (e.g., S₁ or S₂). The subsequent dynamics would reveal the timescale for the population of the triplet manifold (T₁, T₂, etc.) and the subsequent relaxation pathways. These simulations can provide key parameters such as the ISC rate constants and the lifetimes of various excited states.
Wavepacket Dynamics:
The application of these advanced computational methods to Ir[dF(F)ppy]₂(dtbbpy)PF₆ and related complexes allows for the elucidation of key photophysical parameters. For instance, the introduction of electron-withdrawing fluorine atoms on the cyclometalating ligands is known to influence the energy levels of the frontier molecular orbitals. rsc.orgnih.gov Computational studies on similar complexes have shown that the highest occupied molecular orbital (HOMO) is typically a mix of iridium d-orbitals and π-orbitals from the phenylpyridine ligands, while the lowest unoccupied molecular orbital (LUMO) is localized on the bipyridine ligand. cmu.edu This separation of orbitals is characteristic of a charge-transfer excited state.
A representative molecular orbital diagram for a closely related complex, [Ir(dFCF₃ppy)₂(dtbbpy)]⁺, illustrates the nature of the frontier orbitals involved in the electronic transitions.

Figure 1. A representative molecular orbital diagram for a bis-cyclometalated iridium(III) complex similar to Ir[dF(F)ppy]₂(dtbbpy)PF₆. The HOMO is shown to have significant metal d-orbital character mixed with the π-orbitals of the cyclometalating ligands, while the LUMO is primarily localized on the ancillary bipyridine ligand. This orbital distribution is characteristic of a metal-to-ligand charge transfer (MLCT) transition. Adapted from reference cmu.edu.
The insights gained from these advanced computational studies are crucial for the rational design of new phosphorescent materials with tailored properties. By understanding the intricate excited-state dynamics, researchers can strategically modify the ligand architecture to control emission color, quantum yield, and excited-state lifetimes for applications in areas such as organic light-emitting diodes (OLEDs) and photoredox catalysis. nih.govcmu.edu
The following table presents typical excited-state dynamics parameters for cyclometalated iridium(III) complexes, derived from computational studies, which are expected to be representative for Ir[dF(F)ppy]₂(dtbbpy)PF₆.
| Process | Typical Timescale | Computational Method | Key Findings |
|---|---|---|---|
| Singlet-to-Triplet Intersystem Crossing (ISC) | <100 fs - 10 ps | Surface Hopping (TSH), Non-Adiabatic Molecular Dynamics (NAMD) | Efficient population of the triplet manifold due to strong spin-orbit coupling. tdl.orgrsc.org |
| Vibrational Relaxation in the Triplet State | 1 - 10 ps | NAMD, Wavepacket Dynamics | Rapid cooling to the lowest vibrational level of the emissive triplet state. |
| Phosphorescence Lifetime | 0.1 - 10 µs | TD-DFT with Spin-Orbit Coupling | Governed by the rate of radiative decay from the triplet state to the singlet ground state. tdl.org |
| Non-Radiative Decay from Triplet State | Variable | NAMD, Marcus Theory | Competition with phosphorescence, influenced by the accessibility of quenching states (e.g., metal-centered states). rsc.orgrsc.org |
Compound Name Reference Table
| Trivial Name/Abbreviation | Full Chemical Name |
| Ir[dF(F)ppy]₂(dtbbpy)PF₆ | bis2-(2,4-difluorophenyl)-5-fluoropyridinato-C²,Niridium(III) hexafluorophosphate |
| [Ir(dFCF₃ppy)₂(dtbbpy)]⁺ | bis2-(2,4-bis(trifluoromethyl)phenyl)pyridinato-C²,Niridium(III) cation |
| [Ir(ppy)₂(bpy)]⁺ | bis(2-phenylpyridinato-C²,N)(2,2'-bipyridine)iridium(III) cation |
Mechanistic Investigations of Photocatalytic Processes Mediated by Ir Df F Ppy 2 Dtbbpy Pf6
Fundamental Photoredox Catalysis Cycles
Photoredox catalysis is initiated by the absorption of visible light by the iridium complex, promoting it from its ground state (Ir(III)) to a long-lived, electronically excited triplet state (*Ir(III)). This excited state is a potent redox agent, capable of engaging in either an oxidative or a reductive quenching cycle, depending on the nature of the substrate present in the reaction mixture.
In an oxidative quenching cycle, the excited photocatalyst (*Ir(III)) accepts an electron from a suitable electron donor (D), which is thereby oxidized. This process generates a reduced form of the catalyst (Ir(II)) and a radical cation of the donor (D•+). The Ir(II) species is a powerful reductant that can then reduce an electron acceptor (A) to complete the catalytic cycle and regenerate the ground state Ir(III) catalyst.
A well-documented example is the merged photoredox and nickel-catalyzed decarboxylative arylation of α-oxo acids. nih.gov In this process, the excited state *Ir[dF(CF3)ppy]2(dtbbpy)+ (Ir(III)) with an excited state potential (E1/2III/II) of +1.21 V vs. SCE, is sufficiently oxidizing to accept an electron from a deprotonated α-oxo acid (carboxylate). nih.gov This single-electron oxidation generates the reduced photocatalyst, Ir(II), and a carboxyl radical. The carboxyl radical rapidly extrudes carbon dioxide to form a nucleophilic acyl radical, which is the key reactive intermediate for the cross-coupling reaction. nih.gov The generated Ir(II) species, with a ground state reduction potential (E1/2III/II) of -1.37 V vs. SCE, is then used to reduce a Ni(I) intermediate to Ni(0) in the nickel catalytic cycle, thus regenerating the ground state Ir(III) photocatalyst. nih.gov
| Couple | Potential (V vs. SCE) | Description |
|---|---|---|
| Ir(III)/Ir(II) (E1/2III/II) | +1.21 | Oxidizing potential of the excited photocatalyst. nih.gov |
| Ir(III)/Ir(II) (E1/2III/II) | -1.37 | Reducing potential of the reduced photocatalyst. nih.gov |
| Ir(IV)/Ir(III) (E1/2IV/III) | +1.69 | Ground state oxidation potential of the photocatalyst. tcichemicals.com |
| Ir(IV)/Ir(III) (E1/2IV/III) | -0.89 | Reducing potential of the oxidized photocatalyst from its excited state. acs.org |
| Pyruvic acid (deprotonated) | +1.03 | Oxidation potential of the electron donor. nih.gov |
Conversely, in a reductive quenching cycle, the excited photocatalyst (*Ir(III)) donates an electron to a suitable electron acceptor (A), which becomes reduced. This generates an oxidized form of the catalyst (Ir(IV)) and a radical anion of the acceptor (A•-). The potent oxidant, Ir(IV), then accepts an electron from an electron donor (D) to regenerate the ground-state catalyst.
Mechanistic studies on radical acylation reactions using α-keto acids have provided evidence for an initial reductive quenching step. nih.gov In these systems, the triplet excited state of the iridium complex is efficiently quenched by the α-keto acid (acting as an electron donor), leading to the generation of the reduced Ir(II) species and an acyl radical after decarboxylation. nih.gov This initial step is a clear indication of a reductive quenching of the photocatalyst's excited state by the substrate. nih.gov Interestingly, further investigations revealed that the generated Ir(II) intermediate rapidly undergoes protonation by the α-keto acid to form a remarkably stable IrH+ species, which persists on the millisecond timescale. nih.gov This observation points towards a more complex "tandem photoredox catalysis" mechanism, where the IrH+ intermediate may absorb additional photons to engage in a second photoredox cycle, acting as the key species for subsequent reductive steps. nih.gov
Single-Electron Transfer (SET) Processes
Single-electron transfer is the cornerstone of the photoredox cycles described above. The ability of Ir[dF(F)ppy]2(dtbbpy)PF6 to either accept or donate an electron from its excited state allows for the activation of a wide range of organic substrates.
The activation of substrates via SET is governed by the thermodynamic driving force, which can be estimated by comparing the redox potentials of the photocatalyst and the substrate. rsc.org As detailed in the oxidative quenching pathway (Section 6.1.1), the excited *Ir(III) complex is a strong enough oxidant (+1.21 V) to oxidize substrates like carboxylates (+1.03 V). nih.gov This SET event initiates a cascade of reactions, including fragmentation (e.g., decarboxylation) to produce valuable radical intermediates. nih.gov Similarly, the product of this initial SET, the reduced Ir(II) complex, is a potent reductant (-1.37 V) capable of reducing species like Ni(I) to Ni(0) (-1.2 V), thereby facilitating dual catalytic cycles. nih.gov
A significant challenge and focus of mechanistic studies is the detection and characterization of short-lived intermediates. Time-resolved spectroscopy has been an invaluable tool in this regard. In studies of radical acylation, the direct observation of the Ir(II) intermediate following the interaction of the excited photocatalyst with α-keto acids provided definitive evidence for an electron transfer quenching mechanism. nih.gov The subsequent transformation of this Ir(II) species into a more stable IrH+ complex was also monitored, revealing that this protonated species, rather than the initial Ir(II), is a key player in the catalytic cycle and is not the primary species responsible for back electron transfer. nih.gov The generation of open-shell species like acyl radicals is often inferred from the final products formed, such as the formation of ketones in decarboxylative cross-coupling reactions. nih.gov
Energy Transfer (EnT) Mechanisms in Photocatalysis
An alternative mechanistic pathway that does not involve electron transfer is energy transfer (EnT). whiterose.ac.uknih.gov In this process, the excited photocatalyst directly transfers its electronic energy to a substrate, promoting the substrate to its own excited triplet state without any net redox change. This "sensitized" substrate can then undergo photochemical reactions that are otherwise inaccessible. whiterose.ac.uk The feasibility of EnT is determined by the relative triplet energies (E_T) of the photocatalyst and the substrate.
The iridium complex family to which this compound belongs is known to have high triplet energies. For the closely related and often used analogue, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, the triplet energy is 61.8 kcal·mol⁻¹. acs.orgnih.gov This high energy allows it to sensitize a variety of organic substrates.
EnT is often the operative mechanism when SET is thermodynamically unfavorable. acs.org For instance, in the visible-light-mediated [2+2] cycloaddition of N-acryloyl heterocycles, electrochemical studies showed that the substrate's oxidation (+1.91 V) and reduction (-1.62 V) potentials are outside the range accessible by the excited photocatalyst. nih.gov This rules out both oxidative and reductive quenching pathways. However, the substrate's calculated triplet energy (52.2 kcal·mol⁻¹) is well below that of the iridium catalyst, making Dexter-type (triplet-triplet) energy transfer highly favorable. nih.gov Stern-Volmer luminescence quenching experiments confirmed a direct interaction between the excited catalyst and the substrate, further supporting the EnT mechanism. nih.govd-nb.info Upon sensitization, the substrate forms a triplet diradical intermediate which then proceeds to form the final cyclized product. nih.govd-nb.info
| Property | Value | Significance |
|---|---|---|
| Triplet Energy (ET) | ~61.8 kcal·mol-1 | Determines the feasibility of Energy Transfer to a substrate. acs.orgnih.gov |
| Emission Maximum (λem) | ~500 nm (Green) | Characteristic of the radiative decay from the excited state. |
Triplet-Triplet Energy Transfer Dynamics
While many applications of iridium photocatalysts rely on photoredox processes, this compound and its close analogs can also operate via a Triplet-Triplet Energy Transfer (TTET) mechanism. In this pathway, the catalyst does not undergo a net redox change. Instead, upon irradiation with visible light, the iridium complex is excited from its ground state to a singlet excited state, which then rapidly undergoes intersystem crossing (ISC) to a long-lived triplet excited state (³Ir). nih.gov This excited triplet can then interact with a substrate molecule. If the substrate has a triplet energy lower than that of the catalyst, an energetically favorable energy transfer can occur, generating the triplet excited state of the substrate, which then proceeds to react.
Mechanistic studies have been conducted to distinguish between TTET and photoredox pathways. For the related catalyst, Ir(dF(CF₃)ppy)₂(dtbbpy), with a triplet energy (Eₜ) of 61.8 kcal·mol⁻¹, cyclic voltammetry measurements revealed that neither oxidative nor reductive quenching of the catalyst by certain substrates, such as 2-phenyloxazole, was thermodynamically feasible. acs.org This finding effectively rules out a photoredox mechanism for that specific transformation. Further evidence for a TTET pathway is provided by Stern-Volmer luminescence quenching studies, which confirm that substrates with appropriate triplet energies can efficiently quench the excited state of the photocatalyst. acs.org In some cases, a quantum yield greater than unity would suggest a radical chain mechanism, but a determined quantum yield of 0.09 for a specific cycloaddition ruled out such a chain process, further supporting a TTET-based mechanism. acs.org
Table 1: Photophysical and Redox Properties of Related Iridium Photocatalysts
| Property | Ir[dF(CF₃)ppy)₂(dtbbpy)]⁺ | Ir(ppy)₂(dtbbpy)⁺ |
|---|---|---|
| Triplet Energy (Eₜ) | 61.8 kcal·mol⁻¹ acs.org | - |
| λabs | 380 nm, 410 nm princeton.edu | - |
| λem | 470 nm princeton.edu | 581 nm princeton.edu |
| Excited State Lifetime (τ) | 2.3 µs princeton.edu | 0.56 µs princeton.edu |
| E₁/₂ (Ir*⁺/Ir⁰) | +1.21 V vs SCE acs.orgprinceton.edu | +0.66 V vs SCE princeton.edu |
| E₁/₂ (Ir⁺/Ir*) | -0.89 V vs SCE acs.orgprinceton.edu | -0.96 V vs SCE princeton.edu |
| E₁/₂ (Ir³⁺/Ir²⁺) | ~ -1.72 V vs Cp₂Fe⁰/⁺ rsc.org | - |
| E₁/₂ (Ir³⁺*/Ir²⁺) | ~ +0.86 V vs Cp₂Fe⁰/⁺ rsc.org | - |
Note: Data presented is for closely related analogs, providing insight into the expected properties of this compound. SCE = Saturated Calomel (B162337) Electrode.
Elucidation of Tandem Catalytic Mechanisms
Recent investigations have revealed that the reactivity of iridium photocatalysts like this compound is not always confined to a single photocatalytic cycle. Instead, they can engage in tandem catalytic mechanisms, where the initial products of a photoredox event lead to a second, interconnected cycle. nih.govnih.gov This multiphoton process allows the system to access a wider electrochemical window, enabling the reduction of challenging substrates that would be inaccessible through a single-photon mechanism. nih.govrsc.org
Following the initial PET, the Ir(II) species can undergo further transformations to generate a new, often more powerfully reducing, catalytic species that drives a second cycle. Two distinct pathways for this in-situ formation have been elucidated for related iridium complexes:
Formation via Protonation and Hydrogenation: In reactions involving α-keto acids as electron donors, the initially formed Ir(II) complex can be rapidly protonated by the acidic substrate to form a stable IrH⁺ species. nih.govrsc.org This intermediate can then absorb additional photons, leading to further hydrogenation and protonation steps to form a highly reducing IrH₃ species. This IrH₃ or its excited state (³IrH₃*) acts as the key species to trigger a second photoredox cycle, capable of reducing substrates like aryl halides. nih.govrsc.org
Formation via Ancillary Ligand Reduction: In the presence of a sacrificial electron donor like triethylamine (B128534) (TEA), an alternative tandem mechanism has been discovered for the catalyst [Ir(ppy)₂(dtb-bpy)]⁺. nih.gov After the initial formation of Ir(II), subsequent reactions involving the TEA radical cation serving as a hydrogen atom donor lead to the reduction and semi-saturation of the ancillary dtbbpy ligand. nih.gov This process generates a previously unknown, charge-neutral, and highly reducing species, [Ir(ppy)₂(H₃-dtbbpy)]⁰, which can be activated by a second photon to reduce energy-demanding substrates. nih.govnih.gov
The existence and structure of these novel, highly reducing intermediates have been substantiated through a combination of advanced analytical techniques. The formation of the semi-saturated ancillary ligand was confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and deuterium (B1214612) labeling experiments, which traced the origin of the hydrogen atoms to the electron donor. nih.gov Time-resolved spectroscopy, including transient absorption and emission studies, has been instrumental in observing the quenching of the initial excited state and the rapid transformation of the resulting Ir(II) species. nih.govrsc.org Furthermore, Fourier-transform infrared (FTIR) spectroscopy has been used to monitor the reaction progress, observing the consumption of starting materials and the emergence of absorption bands corresponding to the final products. nih.gov
Environmental and Medium Effects on Reaction Mechanisms
The efficiency and outcome of photocatalytic reactions mediated by this compound are not solely dependent on the catalyst and substrates but are also significantly influenced by the surrounding reaction medium.
The choice of solvent can profoundly impact reaction kinetics and, in some cases, product selectivity. The polarity of the solvent, often quantified by its dielectric constant, can influence the stability of charged intermediates and the dynamics of ion pairing between the cationic iridium complex and its counter-anion (PF₆⁻). researchgate.net Time-resolved dielectric-loss experiments on the related [Ir[dF(CF₃)ppy]₂(dtbpy)]X catalyst have shown that the nature of the counter-ion (X) and the solvent affects the excited-state charge distribution. researchgate.net For instance, a small, associating anion like PF₆⁻ tends to form a contact-ion pair, while a larger, non-coordinating anion like BArF₄⁻ may form a solvent-separated pair or fully dissociate. This ion-pairing behavior, modulated by the solvent, controls the catalyst's reactivity; a study showed that changing the anion from PF₆⁻ to BArF₄⁻ can double the rate of electron transfer to certain substrates. researchgate.net In a practical example involving the catalyst Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆, a reaction performed in methanol (B129727) (MeOH) gave a low yield, but the addition of 10% water (H₂O) significantly improved the outcome, highlighting the critical role of the solvent system. preprints.org
Table 2: Chemical Compound Names
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound | [4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate (B91526) |
| Ir(dF(CF₃)ppy)₂(dtbbpy) | [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ or Bis[2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine] (4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate |
| [Ir(ppy)₂(dtb-bpy)]⁺ | [4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine-N1,N1′]bis[2-(2-pyridinyl-N)phenyl-C]iridium(III) |
| 2-phenyloxazole | 2-phenyloxazole |
| α-keto acids | 2-oxo carboxylic acids |
| Triethylamine (TEA) | N,N-Diethylethanamine |
| PF₆⁻ | Hexafluorophosphate |
| BArF₄⁻ | Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate |
Counterion Effects on Electron Transfer Rates and Catalytic Performance
The identity of the counterion directly impacts the immediate chemical environment of the cationic iridium center. This influence is particularly pronounced in non-polar solvents where the formation of contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs) is favored. The nature of this ion pairing, whether it is a tight association or a looser, solvent-mediated interaction, can alter the electronic structure and steric environment of the photocatalyst's excited state, thereby affecting its interaction with substrates. researchgate.netnrel.gov
Recent investigations into the behavior of similar cationic iridium photocatalysts have revealed that the choice of counterion can lead to substantial differences in reaction outcomes. For instance, studies comparing the influence of a small, coordinating anion like hexafluorophosphate (PF₆⁻) with a large, weakly coordinating anion such as tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF₄⁻) have provided compelling evidence of the counterion's impact. digitellinc.comnrel.gov
In low-dielectric solvents, the PF₆⁻ anion tends to form tight contact ion pairs with the iridium complex. Upon photoexcitation of the iridium center, a significant change in the complex's dipole moment occurs. This transient change prompts a reorganization of the closely associated PF₆⁻ counterion in the excited state. This reorganization dynamic has been shown to modulate the rates of both oxidative and reductive quenching pathways of the excited photocatalyst. digitellinc.comnrel.gov Specifically, the reactivity of the photocatalyst towards electron transfer can be significantly altered, leading to changes in the selectivity of the catalytic reaction.
One pivotal study on a closely related complex, [Ir[dF(CF₃)ppy]₂(dtbpy)]X, where X is either PF₆⁻ or BArF₄⁻, demonstrated a four-fold change in the selectivity between oxidative and reductive quenching processes simply by switching the counterion. digitellinc.comnrel.gov This highlights the profound effect that the counterion can have on the fundamental steps of a photocatalytic cycle. The tightly paired PF₆⁻ was found to influence the excited-state charge distribution differently than the more loosely associated BArF₄⁻, thereby altering the kinetics of electron transfer to or from a substrate. nrel.govosti.gov
The following table summarizes the conceptual differences in how different types of counterions can affect the properties and performance of a cationic iridium photocatalyst in low-dielectric solvents.
| Counterion Type | Ion Pairing Behavior | Effect on Excited State | Impact on Electron Transfer | Consequence for Catalysis |
| Small, Coordinating (e.g., PF₆⁻) | Forms tight Contact Ion Pairs (CIPs). | Significant reorganization in response to the excited state's dipole moment change. | Modulates rates of both oxidative and reductive quenching. | Can alter reaction selectivity and efficiency. |
| Large, Non-Coordinating (e.g., BArF₄⁻) | Forms Solvent-Separated Ion Pairs (SSIPs) or exists as free ions. | Less pronounced reorganization; the excited state is less perturbed by the counterion. | Electron transfer rates are less influenced by counterion dynamics. | Can lead to different catalytic outcomes compared to smaller counterions. |
Advanced Applications of this compound in Photocatalysis and Optoelectronics Research
The iridium complex, this compound, has emerged as a potent photocatalyst in the field of organic synthesis, enabling a variety of chemical transformations with high efficiency and selectivity under mild conditions. Its unique photophysical and electrochemical properties allow it to facilitate reactions through single-electron transfer (SET) pathways upon visible light irradiation. This article details the specific applications of this catalyst in several key areas of photocatalysis research.
Catalyst Stability and Degradation Pathways in Research Applications
Investigation of Catalyst Deactivation Mechanisms (e.g., Ligand Dissociation, Anion Exchange)
The stability of iridium(III) photocatalysts like Ir[dF(F)ppy]₂(dtbbpy)PF₆ is intrinsically linked to the robustness of their ligand framework and the nature of the counterion. Research has identified several key deactivation pathways that can compromise the catalyst's performance over time.
One significant deactivation route involves the modification of the ancillary diimine ligand (dtbbpy). For heteroleptic iridium(III) complexes with 2,2'-bipyridine-type ligands, including the dtbbpy ligand in the subject catalyst, a common degradation pathway is the partial saturation of one of the pyridine (B92270) rings. researchgate.net This transformation occurs following photoinduced electron transfer, particularly in the presence of sacrificial tertiary amine electron donors. researchgate.net The reduced iridium intermediate can undergo hydrogen atom transfer, leading to a modification of the ancillary ligand, which alters the catalyst's photophysical and electrochemical properties. researchgate.net
Anion exchange represents another potential pathway for catalyst alteration, although it is often less explored than ligand-based degradation. The PF₆⁻ counterion is generally considered non-coordinating and robust. However, under certain conditions, interaction or exchange with other anions present in the reaction medium could potentially influence the catalyst's stability and solubility, indirectly affecting its performance. For instance, replacing PF₆⁻ with more moisture-sensitive counterions can lead to catalyst degradation. princeton.edu
Furthermore, the photocatalytic cycle itself can lead to the formation of intermediate species that may engage in unintended side reactions. For example, in some iridium-catalyzed reactions, the Ir(II) intermediate formed after quenching of the excited state can be protonated to form an IrH⁺ species. nih.gov While this is a key step in some desired reaction pathways, these intermediates represent a point where divergence to off-cycle, deactivating reactions can occur. researchgate.netnih.gov
Table 1: Key Factors Influencing the Deactivation of Ir[dF(F)ppy]₂(dtbbpy)PF₆
| Deactivation Pathway | Description | Key Influencing Factors |
|---|---|---|
| Ancillary Ligand Modification | Partial saturation of a pyridine ring on the dtbbpy ligand via hydrogen atom transfer. researchgate.net | Presence of sacrificial electron donors (e.g., tertiary amines), nature of the ancillary ligand (bipyridine vs. phenanthroline types). researchgate.net |
| Ligand Dissociation | Dissociation of the ancillary dtbbpy ligand from the iridium center. cmu.edu | Ligand-metal bond strength, solvent, temperature. |
| Anion Exchange | Replacement of the PF₆⁻ counterion with other anions from the reaction medium. princeton.edu | Presence of coordinating anions, moisture. princeton.edu |
| Side Reactions of Intermediates | Off-cycle reactions involving catalytic intermediates like Ir(II) or IrH⁺. researchgate.netnih.gov | Reaction substrates, presence of proton sources. nih.gov |
Strategies for Enhancing Long-Term Catalytic Durability
To overcome the limitations imposed by catalyst deactivation, researchers have explored various strategies to enhance the long-term durability of iridium photocatalysts. These approaches primarily focus on protecting the catalyst from degradation pathways or modifying its structure to improve intrinsic robustness.
Encapsulation in Polymer Matrices
A promising strategy to improve catalyst stability and recyclability is encapsulation or immobilization within a polymer matrix. rsc.org This approach physically protects the catalyst, potentially hindering bimolecular decomposition pathways and preventing aggregation. By covalently attaching iridium complexes to a polymer backbone, such as poly(methyl methacrylate), researchers have created homogeneous polymer catalysts that maintain high catalytic activity comparable to their small-molecule counterparts. rsc.org
These polymer-supported catalysts exhibit enhanced durability, allowing them to be recycled and reused for multiple cycles with minimal loss of performance. rsc.org This method not only improves the catalyst's lifespan but also addresses challenges related to catalyst loss and the high cost associated with iridium, paving the way for more sustainable and economical chemical processes. rsc.org
Table 2: Performance of Polymer-Encapsulated Iridium Photocatalyst
| Catalyst System | Advantage | Recyclability | Reference |
|---|---|---|---|
| Pendant Iridium Complex on Poly(methyl methacrylate) | Maintains high catalytic activity, enhanced durability, reduces catalyst loss. | Reusable for up to at least five cycles. rsc.org | rsc.org |
Rational Design through Anion Substitution for Improved Robustness
The choice of the anion can influence factors such as solubility, moisture sensitivity, and the potential for ion pairing, which can affect the catalyst's behavior in solution. princeton.edu For instance, replacing the commonly used hexafluorophosphate (B91526) (PF₆⁻) anion with alternatives like tetrafluoroborate (B81430) (BF₄⁻) or triflate (OTf⁻) can alter the catalyst's properties. While PF₆⁻ is generally robust, in some systems, complexes with anions like the weakly coordinating BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) have shown less moisture sensitivity compared to their PF₆⁻ counterparts, which can be a factor in preventing degradation. princeton.edu
Computational modeling and systematic screening can guide the selection of anions that enhance stability without compromising the desired photophysical and electrochemical properties of the iridium complex. nih.gov This rational design approach, targeting the often-overlooked counterion, offers a subtle yet effective means of fine-tuning the catalyst for improved robustness and long-term performance in demanding applications. nih.govacs.org
Comparative Studies with Other Transition Metal Photoredox Catalysts
Comparison with Ruthenium(II) Polypyridyl Complexes
Ruthenium(II) polypyridyl complexes, such as [Ru(bpy)3]2+, have historically been the workhorses of photoredox catalysis. cmu.edu Both iridium(III) and ruthenium(II) complexes possess long-lived triplet metal-to-ligand charge transfer (MLCT) excited states that enable them to participate in single-electron transfer processes. rsc.orgtue.nl However, significant differences in their photophysical and redox properties lead to distinct catalytic activities.
Photophysical Properties: Iridium complexes, including Ir[dF(F)ppy]2(dtbbpy)PF6, generally exhibit higher quantum yields of phosphorescence and longer excited-state lifetimes compared to their ruthenium counterparts. For instance, the fluorinated ligands in this compound contribute to longer excited-state lifetimes (approximately 1–3 µs) compared to non-fluorinated iridium analogs (0.5–1 µs) and many ruthenium complexes. This extended lifetime enhances the probability of the excited state participating in a productive chemical reaction.
Redox Potentials: The introduction of electron-withdrawing fluorine atoms on the cyclometalating phenylpyridine (ppy) ligands makes this compound a stronger oxidant in its excited state compared to [Ru(bpy)3]2+. The excited state reduction potential (E*red) of this compound is significantly more positive, enabling it to oxidize a wider range of substrates. Conversely, the ground state oxidation potential of this compound is higher, making its reduced form a stronger reductant.
| Catalyst | E(PC+/PC*) (V vs SCE) | E(PC/PC-) (V vs SCE) |
| [Ir[dF(CF3)ppy]2(dtbbpy)]PF6 | -0.89 | -1.37 |
| Ru(bpy)32 | -0.81 | -1.33 |
| Data sourced from TCI Chemicals. tcichemicals.com |
Stability: Iridium(III) complexes often exhibit greater photostability and thermal stability than ruthenium(II) complexes. For example, this compound is thermally stable up to 360°C. This robustness allows for their use under a broader range of reaction conditions and can lead to higher catalyst turnover numbers.
Comparative Analysis with First-Row Transition Metal Photocatalysts (e.g., Cobalt, Iron)
The high cost and low abundance of precious metals like iridium and ruthenium have driven research into photocatalysts based on more earth-abundant first-row transition metals, such as cobalt and iron.
While progress has been made, first-row transition metal photocatalysts generally exhibit inferior performance compared to this compound. Their excited states are often shorter-lived and they can be prone to deactivation pathways, such as ligand dissociation. However, recent research has shown that careful ligand design can lead to cobalt and iron complexes with improved photophysical properties and catalytic activity. For instance, certain iron complexes have been shown to be effective in specific photocatalytic reactions, although their scope is currently more limited than that of iridium catalysts. acs.org
Evaluation Against Non-Iridium Precious Metal Alternatives (e.g., Molybdenum)
Recently, molybdenum(0) complexes have been investigated as potential alternatives to iridium(III) photocatalysts. acs.org Certain molybdenum(0) complexes exhibit photophysical properties, such as high luminescence quantum yields and long excited-state lifetimes, that are comparable to those of highly efficient iridium(III) complexes like [Ir(dF(CF3)ppy)2(dtbpy)]PF6. acs.org
Elucidation of Structure-Activity Relationships Across Different Iridium(III) Complexes
The versatility of iridium(III) photocatalysts lies in the ability to systematically tune their properties through modification of their ligand framework. nih.govacs.orgnih.gov The general structure of these catalysts, [Ir(C^N)2(N^N)]+, allows for independent variation of the cyclometalating (C^N) and ancillary (N^N) ligands.
Impact of Cyclometalating Ligand Modifications on Catalytic Performance
The electronic properties of the cyclometalating ligands primarily influence the highest occupied molecular orbital (HOMO) of the complex. researchgate.net Consequently, modifications to these ligands have a significant impact on the oxidation potential of the catalyst.
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as the fluorine atoms in the dF(F)ppy ligand of this compound, lowers the HOMO energy level. This makes the complex more difficult to oxidize, resulting in a more strongly oxidizing excited state. This enhanced oxidizing power allows the catalyst to activate a broader range of substrates. For example, the introduction of trifluoromethyl groups (CF3) on the phenyl ring of a cyclometalated ligand in one study led to a high turnover number in hydrogen production. nih.gov
Electron-Donating Groups: Conversely, the incorporation of electron-donating groups raises the HOMO energy level, making the complex easier to oxidize and thus a weaker oxidant in the excited state. However, such modifications can be beneficial in certain applications, such as enhancing light absorption in dye-sensitized solar cells. nih.gov
A high-throughput screening of 1152 different iridium(III) complexes demonstrated a clear correlation between the electronic nature of the cyclometalating ligand and catalytic activity in the dehalogenation of aryl bromides. acs.org
Influence of Ancillary Ligand Variations on Reactivity and Selectivity
The ancillary diimine ligand, such as the 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) in this compound, primarily influences the lowest unoccupied molecular orbital (LUMO) of the complex. researchgate.net
Electronic Effects: Modifications to the ancillary ligand tune the reduction potential of the catalyst. Electron-withdrawing groups on the ancillary ligand make the complex easier to reduce, while electron-donating groups make it more difficult to reduce. This allows for fine-tuning of the catalyst's reducing power in its excited state. Electrochemical studies have shown that the HOMO energy is profoundly influenced by the ancillary ligand, while the LUMO is affected to a lesser extent. nih.govacs.org
Steric Effects: The steric bulk of the ancillary ligand can also play a crucial role in catalytic performance. The tert-butyl groups on the dtbbpy ligand, for example, can influence the stability of the complex and the approach of substrates to the metal center, thereby affecting reactivity and selectivity. nih.gov Studies have shown that deliberate steric variations in the ancillary ligand can dramatically decrease degradation rates of the photosensitizer. nih.gov
The interplay between the electronic and steric effects of both the cyclometalating and ancillary ligands allows for the rational design of iridium(III) photocatalysts with tailored properties for specific applications. acs.orgnih.gov
Future Directions and Emerging Research Avenues for Ir Df F Ppy 2 Dtbbpy Pf6
Development of Novel Photoredox-Mediated Transformations
The robust nature of Ir[dF(F)ppy]2(dtbbpy)PF6 makes it an ideal candidate for pioneering new frontiers in photoredox catalysis. Future research will likely focus on expanding its catalytic repertoire to include more challenging and previously inaccessible chemical transformations.
Key areas of exploration include:
Asymmetric Catalysis: A significant challenge lies in developing enantioselective reactions. Future efforts will likely involve the design of chiral ligands or the use of chiral Brønsted acids in conjunction with the iridium complex to control the stereochemistry of photoredox-mediated reactions, such as [2+2] photocycloadditions. researchgate.net
Late-Stage Functionalization: The ability to modify complex molecules, such as pharmaceuticals and natural products, in the final steps of a synthesis is highly desirable. The mild reaction conditions employed in photoredox catalysis make this compound a promising tool for late-stage C-H functionalization, allowing for the introduction of new functional groups with high precision.
Tandem Catalysis: Researchers are exploring tandem catalytic processes where the iridium photocatalyst works in concert with other catalysts, such as nickel, to achieve dual catalytic cycles. orgsyn.org This synergistic approach can unlock novel bond-forming strategies, including C-O and C-S cross-coupling reactions. orgsyn.org Furthermore, multiphoton tandem photoredox catalysis mechanisms are being uncovered, where the catalyst can access highly reducing species to drive energy-demanding reactions. nih.govrsc.orgnih.gov
Novel Radical Acylations: Building on its success in facilitating radical acylation reactions from α-keto acids, future work could explore a broader range of radical precursors and reaction partners to synthesize complex ketone derivatives under mild conditions. nih.gov
Exploration of Advanced Material Science Applications
The exceptional photophysical properties of this compound extend its utility beyond traditional solution-phase catalysis into the realm of materials science.
Emerging applications include:
Organic Light-Emitting Diodes (OLEDs): Iridium(III) complexes are renowned for their use as phosphorescent emitters in OLEDs. samaterials.comchemscene.com The high quantum yield and thermal stability of this compound make it a candidate for developing highly efficient and durable green-emitting OLEDs for displays and solid-state lighting.
Photopolymerization and 3D Printing: Light-based 3D printing, or photopolymerization, relies on photoinitiators to solidify liquid resins. nih.govresearchgate.net The strong absorption of visible light by this compound positions it as a potential high-performance photoinitiator for advanced additive manufacturing, enabling the fabrication of complex, high-resolution 3D structures. researchgate.net
Solar Fuel Generation: Photocatalysts are crucial for converting solar energy into chemical fuels, such as hydrogen from water splitting. aip.org Research into immobilizing iridium complexes on semiconductor surfaces, like TiO2, could lead to robust systems for photocatalytic hydrogen production. researchgate.net
Photoresponsive Materials: The ability of this compound to absorb light and initiate chemical reactions makes it a valuable component for creating photoresponsive materials. These "smart" materials could find applications in areas such as drug delivery, sensing, and self-healing polymers.
Application of State-of-the-Art Spectroscopic Techniques for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanism is paramount for optimizing existing catalytic systems and designing new ones. The application of advanced spectroscopic techniques will be instrumental in elucidating the intricate details of the photocatalytic cycle of this compound.
Key techniques and their potential insights are summarized below:
| Spectroscopic Technique | Information Gained | Potential Impact |
| Transient Absorption (TA) Spectroscopy | Identification of short-lived excited states and radical intermediates. aip.orgprinceton.edu | Elucidation of electron and energy transfer pathways, providing a rationale for catalyst efficiency and guiding optimization. aip.orgprinceton.edu |
| Time-Resolved Photoluminescence (TRPL) Spectroscopy | Measurement of excited-state lifetimes and quenching dynamics. rsc.org | Quantifying the efficiency of energy and electron transfer to substrates, revealing key kinetic parameters of the catalytic cycle. rsc.org |
| Operando Spectroscopy | Real-time monitoring of the catalyst and reactants under reaction conditions. rsc.org | Providing a direct window into the catalytic cycle as it occurs, identifying active species and potential deactivation pathways. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key intermediates, such as iridium-hydride species. nih.govrsc.org | Corroborating the involvement of specific intermediates in multiphoton processes and tandem catalytic cycles. nih.govrsc.org |
By combining these techniques, researchers can construct a comprehensive picture of the photocatalytic mechanism, from the initial light absorption to the final product formation. aip.orgprinceton.edu This knowledge is crucial for overcoming challenges like back-electron transfer, which can limit reaction efficiency. researchgate.net
Rational Design Principles for Next-Generation Iridium Photocatalysts with Enhanced Efficiencies and Specificities
The insights gained from mechanistic studies will fuel the rational design of new iridium photocatalysts with tailored properties. The goal is to move beyond trial-and-error discovery and towards a predictive approach for catalyst development.
Future design strategies will likely incorporate:
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict the electronic structure, redox potentials, and absorption spectra of new catalyst designs. oaepublish.comnih.gov This allows for the in-silico screening of candidate molecules before their synthesis, saving time and resources. oaepublish.com
Machine Learning and High-Throughput Screening: By combining computational data with experimental results from high-throughput screening, machine learning algorithms can identify complex structure-property relationships. oaepublish.comacs.org This data-driven approach can accelerate the discovery of novel photocatalysts with superior performance for specific applications. acs.org
Ligand Modification: The photophysical and electrochemical properties of iridium complexes are highly tunable through modification of their ligands. princeton.edu Future designs will focus on strategically modifying the cyclometalating (ppy-type) and ancillary (bipyridine-type) ligands to fine-tune the catalyst's redox potentials, absorption wavelength, and excited-state lifetime for optimal performance in a given transformation. researchgate.netchemie-brunschwig.ch For example, introducing electron-withdrawing or -donating groups can systematically alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). princeton.edu
Supramolecular Approaches: Incorporating the iridium complex into larger supramolecular assemblies, such as cages or polymers, can provide a means to control the local reaction environment. researchgate.net This can enhance selectivity and prevent catalyst deactivation.
By pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound and pave the way for the development of a new generation of highly efficient and selective photocatalysts for a wide range of applications, from organic synthesis to advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
